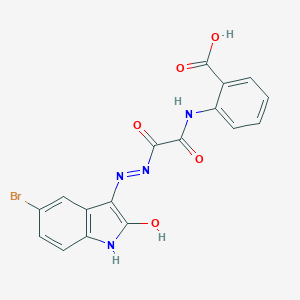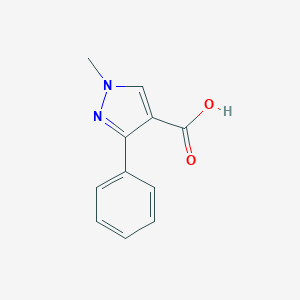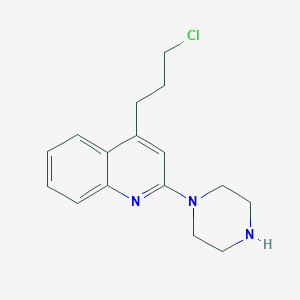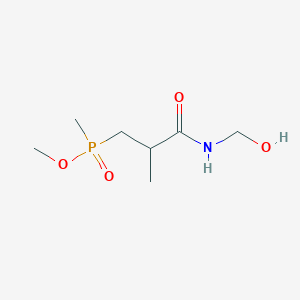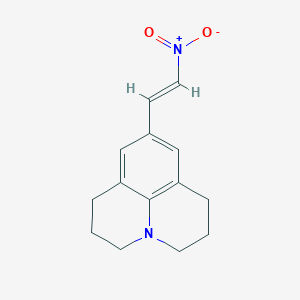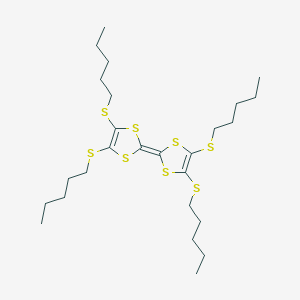
Tpt-ttf
描述
Tetrathiafulvalene-tetrabenzaldehyde (Tetrathiafulvalene-tetrabenzaldehyde) is an organosulfur compound known for its unique electronic properties. It is a derivative of tetrathiafulvalene, a compound that has been extensively studied for its applications in molecular electronics. Tetrathiafulvalene-tetrabenzaldehyde is particularly noted for its ability to form radical cations and charge-transfer salts, making it a valuable component in the development of advanced materials for electronic and optoelectronic applications .
科学研究应用
Tetrathiafulvalene-tetrabenzaldehyde has a wide range of scientific research applications:
作用机制
Target of Action
Tpt-ttf, also known as Tetrathiafulvalene, is a versatile organic compound that has been used in various fields due to its unique properties
Mode of Action
This compound is known for its strong electron-donating properties . It interacts with its targets primarily through electron transfer processes . The exact nature of these interactions and the resulting changes depend on the specific context and the other compounds involved.
Biochemical Pathways
This compound is known to be involved in various electron transfer processes These processes can potentially affect a wide range of biochemical pathways, leading to various downstream effects
Result of Action
Due to its strong electron-donating properties, this compound can potentially influence a wide range of molecular and cellular processes
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the electron transfer processes involving this compound . Additionally, factors such as temperature, pH, and the presence of light can potentially influence the action of this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrathiafulvalene-tetrabenzaldehyde typically involves the coupling of cyclic building blocks such as 1,3-dithiole-2-thione or related compounds. The process begins with the methylation of cyclic trithiocarbonate, followed by reduction to form the intermediate 1,3-dithiole-2-yl methyl thioether. This intermediate is then treated with appropriate reagents to yield Tetrathiafulvalene-tetrabenzaldehyde .
Industrial Production Methods
Industrial production of Tetrathiafulvalene-tetrabenzaldehyde involves similar synthetic routes but on a larger scale. Techniques such as plasma-enhanced chemical vapor deposition (PE-CVD) are employed to achieve high purity and yield. This method involves the polymerization of organic compounds through a free radical mechanism, resulting in covalent bonds between the polymer and the substrate surface .
化学反应分析
Types of Reactions
Tetrathiafulvalene-tetrabenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form radical cations, which are essential for its electronic properties.
Reduction: The compound can be reduced back to its neutral state.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the intermediate and final products .
Major Products Formed
The major products formed from these reactions include various charge-transfer salts and radical cations, which are crucial for the compound’s applications in electronic devices .
相似化合物的比较
Similar Compounds
Tetrathiafulvalene: The parent compound, known for its electronic properties and ability to form charge-transfer salts.
Tetrathiafulvalene-tetrabenzaldehyde: A derivative with enhanced stability and electronic properties.
Tetrathiafulvalene-porphyrin assemblies: Compounds that combine the properties of tetrathiafulvalene and porphyrins for advanced electronic applications.
Uniqueness
Tetrathiafulvalene-tetrabenzaldehyde is unique due to its enhanced stability and ability to form highly stable radical cations. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
属性
IUPAC Name |
2-[4,5-bis(pentylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44S8/c1-5-9-13-17-27-21-22(28-18-14-10-6-2)32-25(31-21)26-33-23(29-19-15-11-7-3)24(34-26)30-20-16-12-8-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXNQRWLTHGAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCC)SCCCCC)S1)SCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544946 | |
| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106920-29-0 | |
| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key electrochemical properties of Tetrapropionitrilylthiochalcogefulvalene (Tpt-ttf) revealed by the research?
A1: Cyclic voltammetry studies on this compound demonstrate that it exhibits two single electron transfer reversible oxidation-reducing waves []. This finding indicates that this compound can undergo two distinct and reversible oxidation processes, suggesting its potential use in applications requiring electron transfer, such as organic semiconductors or redox-active materials.
Q2: How does the electronic structure of this compound compare to BEDT-TTF, another organic semiconductor material?
A2: Electronic absorption spectra analysis reveals that the energy difference between the π-orbitals of this compound is smaller than that observed in BEDT-TTF (Bis(ethylenedithio)tetrathiafulvalene), a compound known for its good electrical conductivity []. This difference in π-orbital energy levels suggests that this compound may exhibit different electronic and charge transport properties compared to BEDT-TTF, potentially influencing its suitability for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


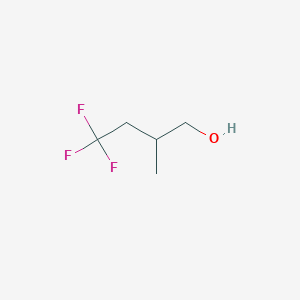
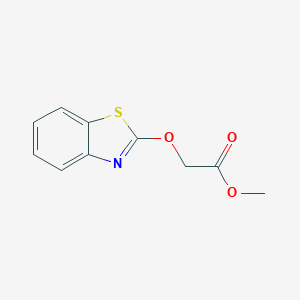

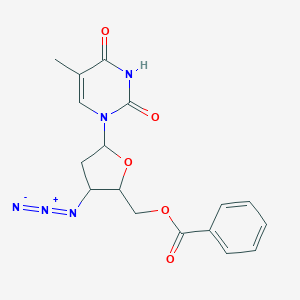
![tert-butyl N-[(1S)-1-(5-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylpropyl]carbamate](/img/structure/B34588.png)
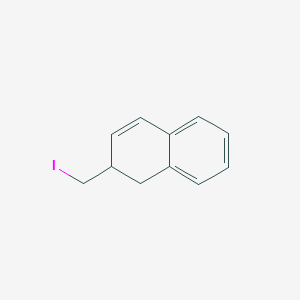
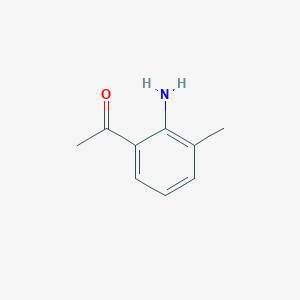
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
